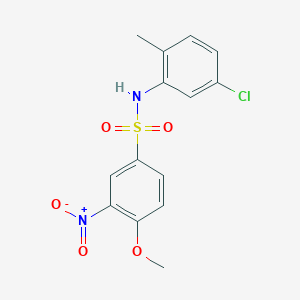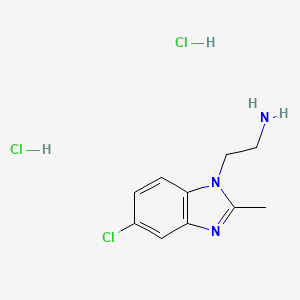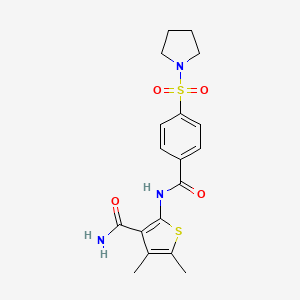
4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C18H21N3O4S2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzamido and thiophene groups could be introduced through functionalization reactions .Molecular Structure Analysis
The molecule’s structure is characterized by a pyrrolidine ring, a benzamido group, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could undergo various reactions, including ring-opening or substitution reactions .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrrolidine ring in this compound contributes to its biological activity. Research suggests that derivatives of pyrrolidine exhibit potential as anticancer agents. By exploring the pharmacophore space and leveraging the non-planarity of the pyrrolidine ring, scientists have designed compounds that selectively target cancer cells. Further studies are needed to validate its efficacy and safety .
Anti-Tuberculosis Activity
Interestingly, 4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide has been investigated as an anti-tuberculosis therapeutic compound. Its effects on tuberculosis bacteria and its potential for drug development warrant further investigation .
Immunomodulation
In cell cultures, this compound has been found to stimulate monoclonal antibody (mAb) production. Understanding its impact on immune responses and its potential as an immunomodulator could be crucial for therapeutic applications .
Enantioselective Protein Binding
Due to the stereogenicity of the carbons in the pyrrolidine ring, different stereoisomers of this compound may exhibit varying biological profiles. Researchers have explored how spatial orientation and substituents influence binding to enantioselective proteins. This knowledge can guide drug design efforts .
Synthetic Strategies
Scientists have synthesized this compound through various strategies:
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) are further functionalized to enhance their properties .
Physicochemical Parameters
Comparing pyrrolidine with aromatic pyrrole and cyclopentane, researchers have explored steric factors affecting biological activity. Understanding these parameters aids in designing novel pyrrolidine-based compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-11-12(2)26-18(15(11)16(19)22)20-17(23)13-5-7-14(8-6-13)27(24,25)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H2,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLNAWCPEOZXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

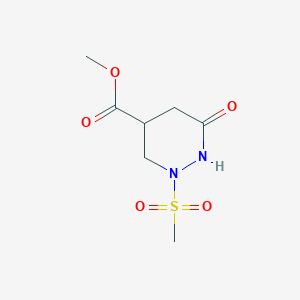
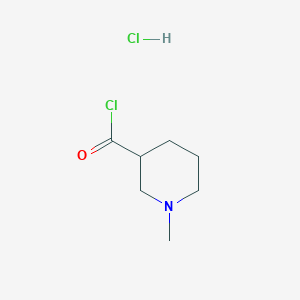

![4-[3-(2,4-Dimethylphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2417922.png)
![(E)-4-methyl-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2417923.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide](/img/structure/B2417924.png)

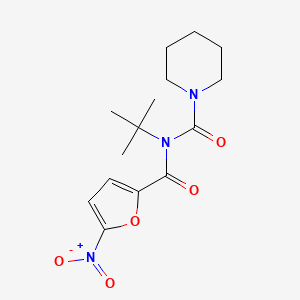
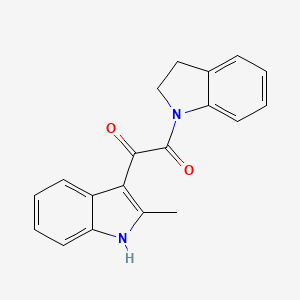
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)
